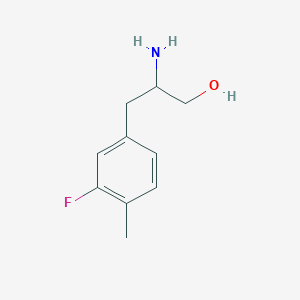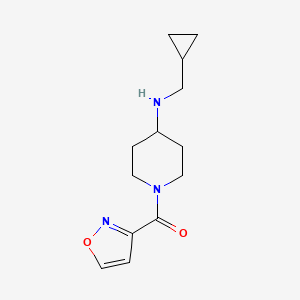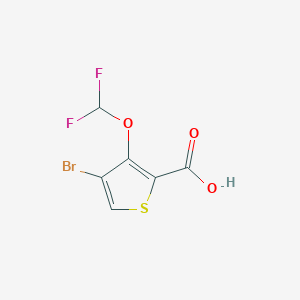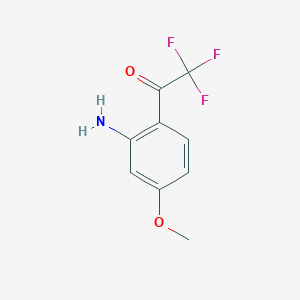
6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-Chloro-5-cyclopropylméthoxy-pyridine-2-carbonitrile est un composé chimique de formule moléculaire C10H9ClN2O. Il s'agit d'un dérivé de la pyridine, caractérisé par la présence d'un groupe chloro, d'un groupe cyclopropylméthoxy et d'un groupe carbonitrile liés au cycle pyridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-Chloro-5-cyclopropylméthoxy-pyridine-2-carbonitrile implique généralement la réaction du 6-chloropyridine-2-carbonitrile avec le cyclopropylméthanol dans des conditions spécifiques. La réaction est généralement catalysée par une base telle que le carbonate de potassium et réalisée dans un solvant organique comme le diméthylformamide (DMF) à des températures élevées. La réaction se déroule par une substitution nucléophile, où le groupe hydroxyle du cyclopropylméthanol remplace l'atome de chlore sur le cycle pyridine.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs et de solvants de qualité industrielle, avec un contrôle minutieux des conditions de réaction afin d'assurer un rendement et une pureté élevés. Le mélange réactionnel est généralement soumis à des étapes de purification telles que la recristallisation ou la chromatographie pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-Chloro-5-cyclopropylméthoxy-pyridine-2-carbonitrile subit diverses réactions chimiques, notamment :
Substitution nucléophile : Le groupe chloro peut être remplacé par d'autres nucléophiles tels que des amines ou des thiols.
Oxydation : Le composé peut être oxydé pour former les N-oxydes de pyridine correspondants.
Réduction : Le groupe carbonitrile peut être réduit pour former des amines.
Réactifs et conditions courantes
Substitution nucléophile : Réactifs comme l'azoture de sodium ou les amines primaires en présence d'une base.
Oxydation : Agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogénation catalytique.
Principaux produits formés
Substitution nucléophile : Formation de pyridines substituées.
Oxydation : Formation de N-oxydes de pyridine.
Réduction : Formation d'amines primaires.
Applications de la recherche scientifique
Le 6-Chloro-5-cyclopropylméthoxy-pyridine-2-carbonitrile a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Investigated for its potential as a ligand in biochemical assays.
Médecine : Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 6-Chloro-5-cyclopropylméthoxy-pyridine-2-carbonitrile implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un ligand, se liant à des protéines ou des enzymes et modulant leur activité. La présence des groupes chloro et carbonitrile permet des interactions spécifiques avec les macromolécules biologiques, ce qui peut entraîner l'inhibition ou l'activation de certaines voies.
Applications De Recherche Scientifique
6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of the chloro and carbonitrile groups allows for specific interactions with biological macromolecules, potentially leading to inhibition or activation of certain pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Pyridinecarbonitrile : Un analogue plus simple avec un groupe carbonitrile lié au cycle pyridine.
6-Chloropyridine-2-carbonitrile : Il manque le groupe cyclopropylméthoxy mais il partage les fonctionnalités chloro et carbonitrile.
Unicité
Le 6-Chloro-5-cyclopropylméthoxy-pyridine-2-carbonitrile est unique en raison de la présence du groupe cyclopropylméthoxy, qui confère des propriétés stériques et électroniques distinctes. Cela en fait un composé précieux pour l'étude des relations structure-activité et le développement de nouvelles entités chimiques aux propriétés souhaitées.
Propriétés
Formule moléculaire |
C10H9ClN2O |
|---|---|
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
6-chloro-5-(cyclopropylmethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H9ClN2O/c11-10-9(14-6-7-1-2-7)4-3-8(5-12)13-10/h3-4,7H,1-2,6H2 |
Clé InChI |
VCXJSSVKFSFQBZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=C(N=C(C=C2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)



![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)





![5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12074472.png)

![Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate](/img/structure/B12074478.png)

